molecular formula C18H20N2O2S2 B2752458 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide CAS No. 898422-98-5

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide

Cat. No. B2752458
CAS RN: 898422-98-5
M. Wt: 360.49
InChI Key: CLNQKIDLWSBDNS-UHFFFAOYSA-N
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Description

“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide” is a chemical compound that belongs to the class of benzamides . The molecular formula of this compound is C16H16N2O2S . It contains a benzamide group (a benzene ring attached to a carboxamide group) and a benzothiazole group (a benzene ring fused to a thiazole ring).


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group and a benzothiazole group. The benzamide group consists of a benzene ring attached to a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)). The benzothiazole group is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, which contains a sulfur atom and a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

One study focuses on the synthesis and reactions of 8-membered heterocycles, utilizing saccharin and phthalimide, which are related to the chemical family of the compound . It demonstrates the flexibility of such structures in undergoing various chemical transformations, including reduction and rearrangement reactions, highlighting the synthetic utility of benzothiazolyl derivatives in creating complex heterocyclic compounds (Chaloupka et al., 1977).

Another research outlines the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine through condensation reactions, confirming the structure via spectral analysis. This work underscores the synthetic accessibility of benzothiazole derivatives and their potential as scaffolds for further chemical elaboration (Asiri et al., 2010).

Pharmacological Applications

A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents demonstrates the antimicrobial potential of benzothiazole derivatives. It highlights how structural modifications on the benzothiazole moiety can lead to significant antibacterial activity, offering insights into the development of new therapeutic agents (Palkar et al., 2017).

Research into novel 4-thiazolidinone derivatives as benzodiazepine receptor agonists illustrates the role of benzothiazole and related structures in the modulation of central nervous system receptors, indicating their potential as anticonvulsant agents. This study shows the therapeutic relevance of carefully designed benzothiazole derivatives in addressing neurological disorders (Faizi et al., 2017).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-4-23-12-7-5-6-11(8-12)16(22)20-17-19-13-9-18(2,3)10-14(21)15(13)24-17/h5-8H,4,9-10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNQKIDLWSBDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethylsulfanylbenzamide

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